Ethyl 3-chloro-4-methylcarbanilate

Description

Contextualization within Carbanilate Chemistry and its Structural Features

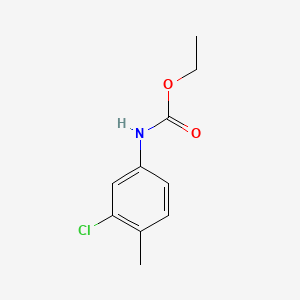

Carbanilates are derivatives of carbamic acid and are characterized by the carbamate (B1207046) functional group (-NH-C(=O)-O-). ontosight.ai In the case of Ethyl 3-chloro-4-methylcarbanilate, the structure consists of a central carbamate linkage attached to an ethyl group on one side and a substituted phenyl ring on the other. Specifically, the phenyl group is modified with a chlorine atom at the third position and a methyl group at the fourth position. This precise arrangement of a chloro and a methyl group on the aromatic ring is critical, as it influences the molecule's reactivity and electronic properties, which are key factors in its synthetic applications.

The IUPAC name for this compound is ethyl N-(3-chloro-4-methylphenyl)carbamate. Its molecular structure directly impacts its physical and chemical properties, such as its melting point, solubility, and how it interacts with other reagents in a chemical reaction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H12ClNO2 | sinfoochem.comontosight.ai |

| Molecular Weight | 213.66 g/mol | sinfoochem.comontosight.ai |

| Appearance | White or off-white crystalline solid | ontosight.ai |

| Melting Point | 70-80°C | ontosight.ai |

| CAS Number | 85419-40-5 | sinfoochem.comchemicalbook.com |

Significance as a Precursor and Intermediate in Complex Organic Synthesis

The primary significance of this compound lies in its function as a precursor and intermediate. In organic synthesis, a precursor is a compound that is the source of a major part of the final molecule's structure. An intermediate is a molecule that is formed during the course of a reaction and is then used in a subsequent step to produce the final product. This compound fits both descriptions perfectly.

A common method for its synthesis involves the reaction of 3-chloro-4-methylaniline (B146341) with ethyl chloroformate in the presence of a base. ontosight.ai This reaction creates the core carbanilate structure. Once formed, this compound can be used in further reactions. It serves as a key intermediate in the production of a range of agrochemicals, including fungicides and insecticides, as well as in the manufacturing of dyes and pigments. ontosight.ai Its specific substituted phenyl ring is often a required structural feature in the final target molecules, making it an efficient starting point for their synthesis.

Overview of Current Academic Research Trajectories for Carbanilate Derivatives

Academic research into carbanilate derivatives continues to be an active area of investigation, driven by their utility in several fields. A major focus is on their application in medicinal chemistry and drug design. The carbamate group is a key structural element in many approved drugs and is valued for its chemical stability and ability to interact with biological targets.

Current research is exploring several key areas:

Novel Synthesis Methods: Chemists are continuously working to develop more efficient, cost-effective, and environmentally friendly ways to synthesize carbanilates. This includes exploring new catalysts and reaction conditions to improve yields and reduce waste.

Agrochemicals: The development of new pesticides and herbicides remains a significant research trajectory. Scientists modify the structure of carbanilate derivatives to enhance their effectiveness against specific pests or weeds while aiming to improve their environmental profile.

Pharmaceuticals: The carbamate moiety is used as a stable substitute for peptide bonds in drug development. Research is ongoing to incorporate carbanilate structures into new therapeutic agents to treat a variety of diseases. The specific substitutions on the aromatic ring, similar to those in this compound, are often varied to fine-tune the biological activity of the molecule.

Material Science: Carbamate linkages are the foundation of polyurethanes, a major class of polymers. Research explores the creation of new polyurethane materials with tailored properties by using novel carbanilate-based monomers.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(3-chloro-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-3-14-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEXITNRKHKKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90234635 | |

| Record name | Ethyl 3-chloro-4-methylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85419-40-5 | |

| Record name | Ethyl 3-chloro-4-methylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085419405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 85419-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-chloro-4-methylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 3 Chloro 4 Methylcarbanilate

Precursor Synthesis and Optimization Strategies

The primary precursors for the synthesis of Ethyl 3-chloro-4-methylcarbanilate are 3-chloro-4-methylaniline (B146341) and ethyl chloroformate. The efficiency, purity, and cost-effectiveness of the entire process are heavily dependent on the optimized production of these starting materials.

3-chloro-4-methylaniline is commercially synthesized from p-nitrotoluene through a two-step process involving chlorination followed by the reduction of the nitro group. The initial step is the chlorination of p-nitrotoluene, which yields 2-chloro-4-nitrotoluene (B140621). google.com

The subsequent and critical step is the reduction of 2-chloro-4-nitrotoluene to 3-chloro-4-methylaniline. Historically, this was achieved through chemical reduction methods, such as using iron powder in the presence of an acid. chemicalbook.com However, these methods often result in lower yields and significant environmental pollution. google.com

Modern industrial synthesis has largely shifted towards liquid-phase catalytic hydrogenation. This process involves reducing 2-chloro-4-nitrotoluene with hydrogen gas under pressure in the presence of a metal catalyst. This approach is considered a more sustainable technology, offering high conversion rates and selectivity. google.com Various catalytic systems have been developed to optimize this reaction, with a focus on preventing dehalogenation and improving catalyst stability and reusability. For instance, specially prepared carbon-supported palladium catalysts have been shown to be highly effective, allowing the reaction to proceed without organic solvents or dehalogenation inhibitors. google.com Another patented method utilizes a two-component Pd-Fe/C catalyst in an alcohol or alcohol-water solvent system, achieving a 100% conversion rate and selectivity greater than 99.9%. google.com

| Reduction Method | Reagents/Catalyst | Solvent | Conditions | Key Outcomes | Reference |

| Catalytic Hydrogenation | Pd-Fe/C (two-component) | Alcohol or Alcohol-Water | 25-100°C, 0.2-3.0 MPa H₂ pressure | Conversion: 100%; Selectivity: >99.9% | google.com |

| Catalytic Hydrogenation | Carbon-supported Palladium | None (solvent-free) | Not specified | High efficiency, avoids organic solvents | google.com |

| Chemical Reduction | Iron powder, 2N HCl | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), Water | Room temperature | General lab-scale procedure | chemicalbook.com |

| Chemical Reduction | Sodium sulfide | Not specified | 70-80°C, then reflux at 110±5°C | Older method, potential for impurities | google.com |

This table provides an interactive overview of different synthetic routes. Select a row to highlight the corresponding method.

Ethyl chloroformate is a key reagent produced by the reaction of absolute ethanol (B145695) with phosgene (B1210022). prepchem.comgoogle.com The industrial synthesis requires careful control of reaction conditions to maximize yield and purity. A critical parameter is temperature; the reaction is typically conducted below 10°C. Maintaining this low temperature is crucial to minimize the formation of diethyl carbonate as a significant byproduct. prepchem.com

The process involves passing phosgene gas into cooled absolute alcohol. After the reaction is complete, the mixture is washed with ice water to remove any unreacted alcohol and then dried over a desiccant like calcium chloride before being purified by distillation. prepchem.com This standard method can achieve yields of around 90%. prepchem.com

To improve process efficiency, alternative methodologies have been developed. One such innovation involves using ethanol vapor instead of liquid ethanol. This gas-phase reaction increases the contact area between the reactants, allowing the reaction to proceed to completion with less excess phosgene. This modification not only reduces the use of the highly toxic phosgene but also diminishes side reactions, thereby enhancing product purity. google.com Another advanced method utilizes the atomization of the alcohol into the phosgene atmosphere. This technique creates an isothermal reaction zone, which shifts the reaction equilibrium towards the formation of the desired ethyl chloroformate and further suppresses the creation of carbonate byproducts, leading to yields as high as 92%. google.com

In recent years, significant emphasis has been placed on developing more efficient and environmentally benign synthetic routes for chemical intermediates. In the production of 3-chloro-4-methylaniline, the move from traditional chemical reduction to liquid-phase catalytic hydrogenation represents a substantial advancement in green chemistry. The catalytic route avoids the large quantities of metallic waste and contaminated water associated with methods using iron powder, offering higher atom economy and reduced environmental impact. google.com

Similarly, for ethyl chloroformate synthesis, innovations are driven by the need to handle the hazardous phosgene more safely and efficiently. Process intensification techniques, such as using ethanol vapor or atomized ethanol, reduce the required excess of phosgene, minimize waste, and lower energy consumption for purification. google.comgoogle.com The ongoing research into greener chemical processes aims to further reduce the ecological footprint of producing essential compounds like ethyl chloroformate, ensuring their long-term viability in industrial applications. marketresearchintellect.com

Carbanilate Bond Formation Protocols

The final step in the synthesis is the formation of the carbamate (B1207046) linkage by reacting the two precursors. This reaction is a cornerstone of this synthetic pathway, and its mechanism and potential alternatives are subjects of continuous study.

The formation of this compound from 3-chloro-4-methylaniline and ethyl chloroformate proceeds via a nucleophilic acyl substitution mechanism. In a typical procedure, the reaction is carried out in a solvent such as chloroform, with a base like pyridine (B92270) added to the mixture. prepchem.com

The mechanism is initiated by the nucleophilic attack of the nitrogen atom of the 3-chloro-4-methylaniline on the electrophilic carbonyl carbon of ethyl chloroformate. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and the chloride ion is eliminated as a leaving group. The pyridine in the reaction mixture acts as a base, neutralizing the hydrochloric acid that is formed as a byproduct, which drives the reaction to completion. The final product is then isolated and purified, often by recrystallization from a suitable solvent like hexane, to yield a solid product. prepchem.com

| Component | Role | Exemplary Molar Ratio | Conditions | Reference |

| 3-chloro-4-methylaniline | Nucleophile | 1.0 | Ambient temperature (25-30°C with cooling) | prepchem.com |

| Ethyl Chloroformate | Electrophile (Acylating Agent) | ~1.2 | Dropwise addition | prepchem.com |

| Pyridine | Base (HCl Scavenger) | ~3.0 | Present in reaction mixture | prepchem.com |

| Chloroform | Solvent | Sufficient for dissolution | Stirring for 16 hours post-addition | prepchem.com |

This interactive table outlines the components and conditions for the carbanilate bond formation.

Concerns over the toxicity of phosgene and its derivatives, like ethyl chloroformate, have spurred research into safer, more environmentally friendly carbamoylation reagents. A leading green alternative is dimethyl carbonate (DMC). researchgate.net DMC is a non-toxic, biodegradable compound that can serve as a substitute for phosgene-based reagents in the synthesis of carbamates. The carbamoylation of anilines using DMC can be achieved using various heterogeneous catalysts, such as basic zinc carbonate or metal-organic frameworks like Zr-MOF-808, under relatively mild conditions. These reactions can also be adapted for continuous-flow systems, offering advantages in safety, scalability, and efficiency. researchgate.net

Beyond DMC, other modern synthetic methods for forming N-aryl carbamates are being explored. For example, the Chan-Lam coupling reaction provides a route to synthesize these compounds via a copper-catalyzed reaction, offering an alternative to traditional methods. organic-chemistry.org These alternative pathways represent a move towards inherently safer and more sustainable chemical manufacturing processes, avoiding the hazards associated with traditional chloroformate chemistry.

Catalytic Approaches for Enhanced Reaction Rates and Selectivity in Carbanilate Formation

The formation of carbanilates, including this compound, has traditionally been achieved through the reaction of an aniline (B41778) with a chloroformate, often requiring a stoichiometric amount of base to neutralize the resulting hydrochloric acid. prepchem.com However, modern synthetic chemistry has seen a shift towards catalytic methods that offer improved reaction rates, higher selectivity, and broader substrate applicability. Transition-metal catalysis, in particular, has emerged as a powerful tool for carbanilate synthesis. nih.govmit.eduorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions represent a significant advancement in N-aryl carbamate synthesis. nih.govmit.eduorganic-chemistry.org An efficient method involves the palladium-catalyzed coupling of aryl chlorides or triflates with sodium cyanate, where an alcohol is used as a nucleophilic trapping agent. organic-chemistry.orgmit.edu This approach generates an aryl isocyanate intermediate in situ, which then reacts with the alcohol to form the desired carbamate. organic-chemistry.org The use of specialized ligands can enhance the efficiency and scope of these palladium-catalyzed reactions. This methodology is versatile, accommodating a wide range of primary, secondary, and sterically hindered alcohols. organic-chemistry.org

Nickel catalysis offers an alternative and effective route for the amination of aryl carbamates. rsc.org While this is a transformation of the carbamate group itself rather than its formation, the principles of using nickel catalysts are relevant to the broader field of C-N bond formation. Nickel(0) catalysts have been shown to promote the cross-coupling of aryl halides with potassium cyanate, although early examples resulted in low to moderate yields of the carbamate products. nih.gov Computational studies of nickel-catalyzed aminations have provided insights into the catalytic cycle, suggesting that reductive elimination is the rate-determining step. rsc.org

Beyond transition metals, the use of strong organic bases as catalysts has also been explored, particularly in reactions involving carbon dioxide as a C1 source. acs.orgnih.gov In these systems, a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can act as both a CO2 capture agent and a catalyst. organic-chemistry.org The base facilitates the formation of a carbamic acid intermediate from the reaction of an amine and CO2, which can then be alkylated to yield the carbamate. organic-chemistry.org This approach avoids the use of toxic reagents like phosgene or chloroformates. acs.org

The table below summarizes key catalytic approaches for the formation of carbanilates, highlighting the catalyst, typical substrates, and the advantages of each method.

| Catalytic System | Typical Substrates | Key Features & Advantages | Reference |

| Palladium/Ligand | Aryl chlorides, Aryl triflates, Sodium cyanate, Alcohols | Forms aryl isocyanate in situ; Broad substrate scope for alcohols; High yields. | nih.govorganic-chemistry.org |

| Nickel(0) | Aryl halides, Potassium cyanate | Early example of using isocyanate anion in cross-coupling. | nih.gov |

| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Amines, Carbon dioxide, Alkyl halides | Metal-free; Utilizes CO2 as a C1 source; Avoids toxic reagents. | nih.govorganic-chemistry.org |

Continuous Flow Synthesis and Scalability Studies for Carbanilate Production

Continuous flow chemistry has gained significant traction as a method for organic synthesis, offering enhanced safety, better process control, and improved scalability compared to traditional batch processes. rsc.orgresearchgate.net The synthesis of carbamates, including this compound, is well-suited to flow methodologies, which can safely handle reactive intermediates and allow for precise control over reaction parameters. acs.orgnih.govnih.gov

One prominent continuous flow approach for carbamate synthesis utilizes carbon dioxide (CO2) as a safe and abundant C1 source, reacting it with amines and alkyl halides in the presence of a base like DBU. acs.orgnih.govnih.gov In a typical setup, solutions of the amine and the alkylating agent are pumped and mixed with a stream of CO2 in a heated reactor, which is often a coiled tube. acs.orgnih.gov The use of a back-pressure regulator is crucial to maintain the CO2 in solution and control the reaction pressure. nih.gov Studies have shown that parameters such as temperature, pressure, and the flow rate of CO2 significantly influence the reaction conversion and the formation of byproducts. acs.org For instance, increasing the CO2 flow rate can accelerate the desired carbamate formation over competing N-alkylation. acs.orgacs.org This method avoids the need for catalysts or other additives and provides the desired products in good to excellent yields within a short reaction time. nih.govnih.gov

The scalability of continuous flow processes for carbamate synthesis has been demonstrated. For example, using a tube-in-tube gas-permeable membrane reactor, the carboxylation of Grignard reagents with CO2 has been scaled up significantly by adjusting flow rates and reactor size. durham.ac.uk Similarly, flow systems have been used for the multi-step synthesis of amines, carbamates, and amides, showcasing the potential for integrated and scalable production lines. researchgate.net These systems can incorporate in-line separation modules, such as liquid-liquid extractors, to purify the product stream continuously. researchgate.net

The following table details research findings on the continuous flow synthesis of carbamates, outlining the reaction conditions and outcomes.

| Reactants | Reactor Type | Key Reaction Conditions | Outcome | Reference |

| Aniline, Butyl bromide, CO2, DBU | 10 mL Coil Reactor | Temperature: 70 °C; Pressure: 3 bar; CO2 Flow Rate: 6.0 mL/min | 81% Carbamate, 2% Byproduct | acs.org |

| Grignard Reagents, CO2 | Tube-in-Tube Gas Permeable Membrane Reactor | Pressure: up to 7 bar | Quantitative conversion at optimal flow rates and pressure. | durham.ac.uk |

| Acyl azides, Nucleophiles (e.g., alcohols) | Multi-step Flow System with Liquid-Liquid Separation | Varies by step | High yields (>80%) of carbamates and other derivatives. | researchgate.net |

Purification Techniques and Strategies for High-Purity this compound

The isolation and purification of this compound are critical steps to ensure a high-purity final product, free from starting materials, reagents, and byproducts. The chosen purification strategy depends on the physical properties of the target compound and the nature of the impurities.

A common and effective method for the purification of this compound synthesized from 3-chloro-4-methylaniline and ethyl chloroformate involves a combination of liquid-liquid extraction and recrystallization. prepchem.com After the reaction is complete, the mixture is typically washed sequentially with water and a dilute acid, such as aqueous hydrochloric acid. prepchem.com The water wash helps to remove any water-soluble impurities, while the acid wash is effective in removing unreacted pyridine or other basic substances used to catalyze the reaction or scavenge the HCl byproduct. prepchem.com The organic layer containing the product is then dried over a suitable drying agent like magnesium sulfate (B86663) and filtered. prepchem.com The solvent is subsequently removed under reduced pressure to yield the crude product. prepchem.com

For final purification, recrystallization is a powerful technique. The crude solid residue of this compound can be recrystallized from a suitable solvent, such as hexane. prepchem.com This process involves dissolving the crude product in a minimum amount of hot solvent and then allowing the solution to cool slowly. The desired compound, being less soluble in the cold solvent, will crystallize out, leaving the more soluble impurities behind in the mother liquor. The pure crystals can then be collected by filtration. This method has been shown to yield this compound with a sharp melting point of 51-52 °C, indicative of high purity. prepchem.com

In cases where the product precipitates directly from the reaction mixture, simple filtration can be an efficient initial purification step. organic-chemistry.org This is often followed by washing the collected solid with an appropriate solvent to remove any adsorbed impurities.

The table below outlines the common purification techniques employed for this compound and related compounds.

| Purification Step | Technique | Purpose | Reference |

| 1. Work-up | Liquid-Liquid Extraction (with water and dilute HCl) | Removal of water-soluble impurities and basic reagents. | prepchem.com |

| 2. Drying | Use of a drying agent (e.g., Magnesium Sulfate) | Removal of residual water from the organic phase. | prepchem.com |

| 3. Isolation of Crude Product | Evaporation under reduced pressure | Removal of the reaction solvent. | prepchem.com |

| 4. Final Purification | Recrystallization (e.g., from hexane) | Removal of soluble impurities to obtain a high-purity crystalline solid. | prepchem.com |

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Carbamate (B1207046) Hydrolysis and Degradation under Diverse Chemical Conditions

The stability and degradation of the carbamate functional group are critical aspects of its chemical behavior. Carbamates, which possess characteristics of both amides and esters, exhibit a chemical stability that is influenced by their surrounding environment. nih.gov

Kinetic Analysis of Carbamate Cleavage Reactions

The cleavage of the carbamate linkage can proceed through different mechanisms depending on the reaction conditions. In basic hydrolysis, the reaction typically involves a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov For N-monosubstituted carbamates like ethyl 3-chloro-4-methylcarbanilate, this leads to the formation of an isocyanate anion intermediate, which then decomposes to the corresponding amine and carbon dioxide. nih.gov The rate of this hydrolysis is dependent on the concentration of the hydroxide ion. clemson.edu

Acid-catalyzed hydrolysis of carbamates is generally less significant. The protonation of the carbonyl oxygen does not substantially increase the electrophilicity of the central carbon atom, which is already influenced by two electron-withdrawing atoms (oxygen and nitrogen). clemson.edu Neutral hydrolysis, while potentially relevant in environmental contexts, has been less extensively studied for carbamates. clemson.edu

Influence of Solvent Polarity and pH on Reaction Kinetics and Selectivity

The rate and selectivity of carbamate hydrolysis are significantly influenced by solvent polarity and pH. The conformation of the carbamate group, which can exist as cis and trans isomers due to the partial double bond character of the C-N bond, is affected by the solvent, salt concentration, and pH of the reaction mixture. nih.gov For instance, a decrease in pH can favor the cis isomer for certain carbamates. nih.gov

The rate of hydrolysis is highly dependent on pH. Alkaline hydrolysis is a dominant pathway for carbamates at pH values above 7 or 8. clemson.edu N-monosubstituted carbamates are known to be stable in acidic solutions but undergo hydrolysis at higher, near-neutral pH values. researchgate.net The rate of hydrolysis can also be accelerated in biological media, suggesting enzymatic catalysis. researchgate.net Studies on related carbamates have shown that less polar alcohols can promote faster transesterification reactions, indicating the significant role of the solvent environment. rsc.org

Electrophilic Aromatic Substitution Reactions on the Chlorinated and Methylated Phenyl Ring

The phenyl ring of this compound is substituted with a chlorine atom and a methyl group, in addition to the carbamate functionality. These substituents direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. The carbamate group is generally considered an activating group and an ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director, and the methyl group is an activating ortho-, para-director.

The interplay of these directing effects determines the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. lumenlearning.commasterorganicchemistry.com For instance, in a nitration reaction, the incoming nitro group would preferentially add to the positions activated by the carbamate and methyl groups and not sterically hindered by the existing substituents. The presence of multiple substituents with competing directing effects can lead to a mixture of products.

Nucleophilic Reactivity at the Carbonyl Center and its Derivatives

The carbonyl carbon of the carbamate group is an electrophilic center, susceptible to attack by nucleophiles. quora.commasterorganicchemistry.com This reactivity is due to the polarization of the carbon-oxygen double bond, which creates a partial positive charge on the carbon atom. quora.com Carbamates are generally more electrophilic than amides, making them reactive towards nucleophiles. nih.gov

Weak nucleophiles, such as alcohols, typically require acid catalysis to react with a carbonyl center. youtube.com Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. youtube.com Stronger nucleophiles can react directly with the carbonyl carbon. masterorganicchemistry.com The initial attack of a nucleophile leads to a tetrahedral intermediate, which can then undergo further reactions depending on the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com

Transesterification and Other Transformations Involving the Ethyl Ester Moiety

The ethyl ester portion of this compound can undergo transesterification reactions. This process involves the exchange of the ethyl group with another alkyl or aryl group from an alcohol, typically in the presence of an acid or base catalyst. youtube.com In a basic transesterification, an alkoxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. youtube.com

Kinetic studies on the transesterification of O-methyl-N-aryl carbamates have shown that the reaction is first-order with respect to the carbamate and that electron-withdrawing substituents on the aryl ring facilitate the reaction. rsc.org This suggests that the nucleophilic attack on the carbonyl carbon is a key step in the mechanism. rsc.org

Redox Chemistry of the Carbanilate Framework and its Derivatives

The redox chemistry of the carbanilate framework can involve both the aromatic ring and the carbamate functionality. The phenyl ring can undergo oxidation or reduction reactions, although the conditions required may be harsh. The introduction of ferrocene, a redox-active organometallic scaffold, into molecules containing a phenyl ring has been shown to enhance their pharmacological properties, partly due to the redox cycling capability of the ferrocenyl group. mdpi.com

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For ethyl 3-chloro-4-methylcarbanilate, a combination of one-dimensional and multi-dimensional NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Based on the structure of this compound, the following ¹H and ¹³C NMR chemical shifts can be predicted.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (methyl on ring) | ~2.3 | ~19 |

| CH₃ (ethyl group) | ~1.3 (triplet) | ~14 |

| CH₂ (ethyl group) | ~4.2 (quartet) | ~61 |

| Aromatic CH (position 2) | ~7.5 (doublet) | ~120 |

| Aromatic CH (position 5) | ~7.1 (doublet) | ~130 |

| Aromatic CH (position 6) | ~7.3 (doublet of doublets) | ~118 |

| Aromatic C (position 1) | - | ~137 |

| Aromatic C (position 3) | - | ~132 |

| Aromatic C (position 4) | - | ~134 |

| C=O (carbamate) | - | ~153 |

To unambiguously assign the predicted NMR signals, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a strong correlation would be observed between the methyl (CH₃) and methylene (CH₂) protons of the ethyl group. Correlations would also be expected between the aromatic protons on the substituted phenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would be used to definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the aromatic CH groups and the aliphatic ethyl and methyl groups.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. Unlike solution-state NMR, which yields sharp signals due to rapid molecular tumbling, ssNMR spectra are characterized by broader lines due to anisotropic interactions. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to enhance signal and resolution.

For this compound, ¹³C CP/MAS ssNMR would be instrumental in:

Polymorphic Studies: Different crystalline forms (polymorphs) of the compound would give rise to distinct ¹³C chemical shifts due to variations in the local electronic environment and crystal packing. ssNMR can identify and quantify different polymorphs in a sample.

Amorphous Content Determination: The presence of non-crystalline (amorphous) content can be detected and quantified, as it typically produces broader signals compared to the crystalline form. This is critical in pharmaceutical and materials science applications where the physical form of a compound affects its properties.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₂ClNO₂), the expected monoisotopic mass is approximately 213.0556 g/mol . The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak in a roughly 3:1 ratio.

Electron ionization (EI) would likely lead to a series of fragmentation pathways that can be elucidated to confirm the structure.

Plausible Fragmentation Pathways for this compound

| m/z | Fragment Ion | Plausible Structure |

|---|---|---|

| 213/215 | [M]⁺ | C₁₀H₁₂ClNO₂⁺ |

| 168/170 | [M - OCH₂CH₃]⁺ | C₈H₇ClNO⁺ |

| 141/143 | [M - NCOOCH₂CH₃]⁺ | C₇H₇Cl⁺ |

The fragmentation would likely initiate with the loss of the ethoxy group radical (•OCH₂CH₃) or ethylene via a McLafferty rearrangement, followed by subsequent losses of carbon monoxide or the entire carbamate (B1207046) side chain.

X-ray Crystallography for Definitive Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on bond lengths, bond angles, and torsion angles of this compound.

Should suitable crystals be grown, the analysis would reveal:

Molecular Conformation: The planarity of the phenyl ring and the carbamate group, as well as the orientation of the ethyl substituent.

Crystal Packing: The arrangement of molecules within the crystal lattice would be elucidated. This includes identifying intermolecular interactions such as hydrogen bonds (e.g., between the N-H of one molecule and the C=O of another), halogen bonds, and π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the physical properties of the solid material.

Vibrational Spectroscopy: Comprehensive Analysis using Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound and allow for the identification of specific functional groups.

Expected Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3300 | N-H stretch | Amide N-H stretching |

| 3100-3000 | C-H stretch | Aromatic C-H stretching |

| 2980-2850 | C-H stretch | Aliphatic C-H stretching (ethyl and methyl groups) |

| ~1700 | C=O stretch | Carbonyl stretching of the carbamate |

| 1600-1450 | C=C stretch | Aromatic ring stretching |

| ~1540 | N-H bend | Amide II band |

| ~1220 | C-O stretch | Ester C-O stretching |

| ~1100 | C-N stretch | Carbamate C-N stretching |

The FT-IR spectrum would likely show a strong absorption for the C=O stretch, while the Raman spectrum might show a stronger signal for the aromatic C=C stretching modes. A comprehensive analysis of both spectra would allow for a detailed assignment of the fundamental vibrational modes of the molecule.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

In modern chemical analysis, computational methods, particularly Density Functional Theory (DFT), are often used to predict spectroscopic properties. For this compound, DFT calculations could be employed to:

Predict NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to validate spectral assignments.

Simulate Vibrational Spectra: Calculation of harmonic

Computational Chemistry and Theoretical Studies of Ethyl 3 Chloro 4 Methylcarbanilate

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Conformational Landscapes

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and energy, which are crucial for determining a compound's stability and reactivity.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like Ethyl 3-chloro-4-methylcarbanilate, DFT calculations would typically be employed to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles.

From the optimized geometry, various ground state properties and reactivity descriptors can be calculated. These often include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.

While specific DFT data for this compound is not available, studies on similar compounds, such as ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate, have utilized DFT to analyze these properties. rsc.org For instance, in a study of a related Schiff base, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, DFT calculations at the B3LYP/6–311G(d,p) level were used to optimize the molecular structure and calculate the HOMO-LUMO energy gap. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is illustrative and not based on actual published data for the target compound.)

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of energies and molecular properties. Due to the lack of specific research on this compound, no data from high-accuracy ab initio calculations are currently available.

Molecular Dynamics Simulations for Dynamic Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations would allow for the exploration of the conformational landscape of this compound, identifying its most stable conformers and the energy barriers between them. Furthermore, MD simulations can provide insights into how the molecule interacts with other molecules, such as solvents or biological macromolecules. There are currently no published MD simulation studies specifically focused on this compound.

Computational Elucidation of Reaction Mechanisms, Transition States, and Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and determine the activation energy. This information is crucial for understanding reaction kinetics and for designing more efficient synthetic routes. The elucidation of reaction mechanisms involving this compound through computational methods has not been reported in the scientific literature.

Quantitative Structure-Property Relationship (QSPR) Studies Focused on Intrinsic Chemical Reactivity and Selectivity

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, a QSPR study could be developed to predict its reactivity or selectivity in a particular class of reactions based on a set of calculated molecular descriptors. Such studies would require a dataset of related compounds with known experimental properties, which is not currently available for this specific chemical class.

Role of Ethyl 3 Chloro 4 Methylcarbanilate As an Intermediate in Complex Organic Synthesis

Utilization in the Synthesis of Agrochemical Active Ingredients

Ethyl 3-chloro-4-methylcarbanilate is a key precursor in the production of certain agrochemical active ingredients, particularly phenylurea herbicides. The synthesis of these herbicides often involves the strategic transformation of the carbanilate group.

A significant application of this compound is in the synthesis of the herbicide Chlortoluron. mdpi.comresearchgate.net Chlortoluron, chemically known as N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea, is a selective herbicide used for controlling broadleaf and grassy weeds in cereal crops. mdpi.comuni.lu The synthesis of Chlortoluron can be envisioned through a two-step process starting from 3-chloro-4-methylaniline (B146341). First, 3-chloro-4-methylaniline is reacted with ethyl chloroformate to produce this compound. prepchem.comresearchgate.net Subsequently, the ethyl carbanilate intermediate undergoes a transamidation reaction with dimethylamine, where the ethoxy group is displaced by a dimethylamino group to yield the final product, Chlortoluron. This reaction is a common strategy for the formation of ureas from carbamates. organic-chemistry.org

The general synthetic pathway is outlined below:

Step 1: Synthesis of this compound prepchem.comresearchgate.net

3-chloro-4-methylaniline + Ethyl Chloroformate → this compound + HCl

Step 2: Synthesis of Chlortoluron

This compound + Dimethylamine → Chlortoluron + Ethanol (B145695)

This synthetic route highlights the role of this compound as a stable and easily handleable intermediate, which facilitates the introduction of the substituted phenyl moiety into the final herbicide structure.

Table 1: Key Compounds in the Synthesis of Chlortoluron

| Compound Name | CAS Number | Molecular Formula | Role |

| 3-chloro-4-methylaniline | 95-74-9 | C₇H₈ClN | Starting Material |

| Ethyl Chloroformate | 541-41-3 | C₃H₅ClO₂ | Reagent |

| This compound | 85419-40-5 | C₁₀H₁₂ClNO₂ | Intermediate |

| Dimethylamine | 124-40-3 | C₂H₇N | Reagent |

| Chlortoluron | 15545-48-9 | C₁₀H₁₃ClN₂O | Final Product |

Application in the Multi-Step Synthesis of Pharmaceutical Precursors

One important class of pharmaceutical compounds that can be accessed from carbanilate precursors are benzimidazoles. Benzimidazoles are found in a wide range of drugs with diverse therapeutic activities, including anthelmintics, proton pump inhibitors, and antihistamines. The synthesis of a benzimidazole (B57391) ring system can be achieved through the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. The carbanilate group in this compound can be hydrolyzed to the corresponding aniline (B41778), which can then be further functionalized to an o-phenylenediamine derivative. Alternatively, the carbanilate itself can participate in cyclization reactions under specific conditions.

For instance, a hypothetical synthetic route to a substituted benzimidazole could involve the initial hydrolysis of this compound to 3-chloro-4-methylaniline, followed by nitration and subsequent reduction to form a diamine. This diamine can then be cyclized with a suitable one-carbon synthon to construct the benzimidazole ring.

While specific examples are proprietary, the general utility of carbanilates in forming heterocycles underscores the potential of this compound as a valuable intermediate in medicinal chemistry for the generation of libraries of compounds for drug discovery.

Integration into the Production Pathways of Specialty Chemicals such as Dyes and Pigments

The chromophoric properties of molecules derived from aromatic amines make them central to the dye and pigment industry. This compound, through its precursor 3-chloro-4-methylaniline, is integrated into the production pathways of certain specialty chemicals. researchgate.net

The primary route for the utilization of this compound in dye synthesis involves its hydrolysis back to 3-chloro-4-methylaniline. This aniline derivative is a known intermediate for the production of organic pigments. A key application is in the synthesis of Naphthol AS pigments. In this process, the 3-chloro-4-methylaniline is first diazotized using nitrous acid to form a diazonium salt. This reactive intermediate is then coupled with a naphthol derivative, such as 3-hydroxy-2-naphthoic acid anilide (Naphthol AS), to form an azo pigment. The specific shade and properties of the resulting pigment are determined by the substitution pattern on both the aniline and the naphthol components.

The synthesis can be summarized as follows:

Step 1: Hydrolysis

This compound + H₂O → 3-chloro-4-methylaniline + Ethanol + CO₂

Step 2: Diazotization

3-chloro-4-methylaniline + HNO₂ + HCl → 3-chloro-4-methylbenzenediazonium chloride + 2H₂O

Step 3: Azo Coupling

3-chloro-4-methylbenzenediazonium chloride + Naphthol AS derivative → Azo Pigment

This pathway demonstrates how this compound can serve as a masked form of the reactive aniline, which can be liberated under specific conditions for use in the synthesis of vibrant and stable colorants.

Development of Convergent and Divergent Synthetic Strategies Incorporating the Carbanilate Moiety

The structure of this compound, with its distinct functional groups, makes it an interesting candidate for the development of both convergent and divergent synthetic strategies.

Divergent Synthesis: A divergent synthetic strategy begins with a common intermediate that is elaborated into a library of structurally diverse compounds. This compound is well-suited for this approach due to the differential reactivity of its functional groups. For instance, the carbanilate nitrogen can be deprotonated and reacted with various electrophiles. The ester portion of the carbanilate can be modified. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered.

A hypothetical divergent synthesis starting from this compound could involve:

Modification of the carbanilate: Reaction with different amines to create a library of ureas (as in the synthesis of herbicides).

Aromatic ring functionalization: Introduction of additional substituents onto the phenyl ring to explore structure-activity relationships.

Hydrolysis and subsequent derivatization: Conversion to 3-chloro-4-methylaniline, which can then be used in a multitude of reactions to create a diverse set of products.

While specific, large-scale industrial applications of such strategies with this compound are not widely documented in non-proprietary literature, the principles of convergent and divergent synthesis highlight the potential of this versatile intermediate in modern organic chemistry for the efficient creation of novel and complex molecules.

Future Research Directions and Emerging Methodologies

Design and Synthesis of Novel, Highly Efficient Catalytic Systems for Carbanilate Reactions

The development of advanced catalytic systems is crucial for enhancing the efficiency, selectivity, and sustainability of carbanilate synthesis. Current research is moving beyond traditional methods to explore catalysts that operate under milder conditions, reduce waste, and utilize earth-abundant materials. researchgate.netblazingprojects.com

Key research thrusts in this area include:

Green Catalyst Development: A primary focus is on catalysts that align with the principles of green chemistry. This involves designing systems based on non-toxic, earth-abundant metals as alternatives to precious metals like palladium. researchgate.netsciencedaily.com These catalysts aim to facilitate reactions under ambient or near-ambient conditions, thereby lowering energy consumption and greenhouse gas emissions. researchgate.net

Transition Metal Catalysis: Transition-metal complexes, particularly those of palladium, continue to be investigated for carbonylation reactions that are fundamental to forming the carbanilate linkage. units.it Future work will likely focus on improving the stability and recyclability of these catalysts, which are critical for industrial applications. researchgate.net

Heterogeneous Catalysis: The development of solid-supported catalysts offers significant advantages in terms of catalyst recovery and reuse, simplifying product purification and reducing operational costs. Research is exploring various support materials, including polymers, silica, and metal-organic frameworks (MOFs), to immobilize active catalytic species.

Molecular Design Concepts: Advanced techniques in solid-state chemistry and molecular design are being applied to create novel catalytic materials with unique structural and chemical properties. ethz.ch This includes the synthesis of nanocatalysts and single-atom catalysts, which can provide exceptional activity and selectivity due to their high surface area and well-defined active sites. sciencedaily.com

| Catalyst Type | Key Features | Research Objectives | Potential Advantages |

|---|---|---|---|

| Earth-Abundant Metal Catalysts (e.g., Cu, Fe) | Low cost, low toxicity, high availability. | Replacing precious metal catalysts (e.g., Pd, Pt). | Improved sustainability and reduced production costs. sciencedaily.com |

| Heterogeneous Catalysts | Catalyst is in a different phase from the reactants (e.g., solid catalyst in a liquid reaction). | Enhancing catalyst stability, recoverability, and reusability. | Simplified product purification and continuous flow processing. |

| Nano- and Single-Atom Catalysts | High surface-area-to-volume ratio; unique electronic properties. | Achieving near-perfect selectivity and maximizing atomic efficiency. | Extremely high activity and selectivity for target reactions. |

| Bio-inspired Catalysts | Mimic the structure and function of natural enzymes. | Developing catalysts that operate with high specificity in aqueous media. | High performance under mild, environmentally benign conditions. researchgate.net |

Exploration of Photochemical and Electrochemical Approaches for Carbanilate Synthesis and Transformation

Photochemical and electrochemical methods represent promising frontiers in synthetic organic chemistry, offering alternative energy sources to drive chemical reactions. These approaches can provide unique reactivity and selectivity profiles compared to traditional thermal methods and are central to developing more sustainable synthetic routes for carbanilates.

Electrochemical Synthesis: Electrosynthesis utilizes electrical current to drive oxidation and reduction reactions, often avoiding the need for harsh chemical reagents. vito.be This technique offers precise control over reaction conditions by tuning the electrode potential. A notable development is the electrochemical synthesis of ethyl carbanilate from aniline (B41778) and carbon dioxide. researchgate.net This process operates under mild conditions (room temperature and atmospheric pressure) and avoids the use of toxic phosgene (B1210022) derivatives, representing a safer and more environmentally friendly route to carbanilates. researchgate.net Future research will likely focus on optimizing electrode materials and electrolyte systems to improve reaction yields and current efficiency, as well as expanding the scope of substrates. baranlab.orgresearchgate.net

Photochemical Synthesis: Photochemistry uses light as a "traceless reagent" to access excited electronic states of molecules, enabling transformations that are often difficult or impossible to achieve thermally. nih.govfrontiersin.org Photochemical reactions can generate high-energy intermediates under mild conditions, leading to the formation of complex molecular architectures in a single step. nih.gov For instance, photochemical C-H carbamoylation has been demonstrated as a powerful method for creating highly functionalized molecules. nih.gov The application of photochemical methods, such as [2+2] photocycloadditions, could open new pathways for integrating the carbanilate moiety into complex cyclic systems. vapourtec.com

| Methodology | Core Principle | Key Advantages for Carbanilate Chemistry | Future Research Focus |

|---|---|---|---|

| Electrochemical Synthesis | Uses electricity to drive non-spontaneous chemical reactions. youtube.com | Avoids harsh chemical oxidants/reductants; precise control via electrode potential; enables use of CO2 as a C1 feedstock. researchgate.net | Development of novel electrode materials, optimization of reaction cells, and investigation of ionic liquids as electrolytes. |

| Photochemical Synthesis | Uses light energy (photons) to initiate chemical reactions by accessing excited states. nih.gov | Enables unique transformations not possible with thermal methods; high degree of complexity from simple precursors; reactions at mild temperatures. nih.govfrontiersin.org | Design of novel photosensitizers, exploration of flow photochemistry for scalability, and application to asymmetric synthesis. |

Investigation into the Integration of Ethyl 3-chloro-4-methylcarbanilate in Advanced Materials Science

The unique molecular structure of this compound, featuring a reactive N-H group, an ester, and an aromatic ring with halogen and alkyl substituents, makes it an intriguing candidate as a monomer for the synthesis of novel polymers. While this specific application is still an emerging area of investigation, the functional groups present in the molecule suggest its potential for integration into various polymer backbones.

The primary reactive site for polymerization is the secondary amine proton (-NH-), which can participate in step-growth polymerization reactions.

Potential Polymerization Pathways:

Polyurethanes: The N-H group of the carbanilate can react with isocyanates to form a urea linkage, or potentially be incorporated into polyurethane-like structures.

Polyamides: Under appropriate conditions, the carbanilate linkage could be cleaved or modified to allow the aniline-derived portion to react with dicarboxylic acids or their derivatives to form polyamides.

Specialty Polymers: The presence of the chlorine atom and the methyl group on the aromatic ring can be exploited to tune the properties of the resulting polymer. These substituents can influence solubility, thermal stability, and intermolecular interactions.

Future research in this domain will focus on synthesizing and characterizing polymers derived from this compound. The primary goal will be to understand how the monomer's structure translates into the final polymer's architecture and characteristics, without an initial focus on the material's bulk properties.

| Potential Polymer Type | Reactive Site on Monomer | Potential Co-monomer | Resulting Linkage |

|---|---|---|---|

| Polyurethane Analogs / Polyureas | N-H group | Diisocyanates | Urea linkage |

| Polyamide Analogs | N-H group (after modification) | Diacyl chlorides | Amide linkage |

| Functional Polymers | Aromatic Ring (C-Cl bond) | Cross-coupling partners | Carbon-carbon or carbon-heteroatom bonds (post-polymerization modification) |

Application of Artificial Intelligence and Machine Learning in Optimizing Carbanilate Synthetic Routes and Predicting Reactivity

Predicting Reactivity: Predicting the chemical reactivity of a molecule is a fundamental challenge in chemistry. rsc.org ML models are being developed to predict how molecules will behave in a reaction based on their structural and electronic properties. nih.govresearchgate.net For carbanilates, this could involve predicting their susceptibility to nucleophilic or electrophilic attack, their stability under various conditions, or the site-selectivity of reactions on the aromatic ring. By training on large datasets of experimental and computational data, these models can learn the complex relationships between molecular structure and reactivity, providing chemists with powerful predictive tools for designing new experiments. youtube.comchemrxiv.org

| Application Area | AI/ML Tool or Technique | Objective in Carbanilate Chemistry | Expected Outcome |

|---|---|---|---|

| Synthetic Route Design | Retrosynthesis Algorithms (e.g., Transformer-based models) | Propose efficient and novel multi-step syntheses for carbanilates. pharmafeatures.com | Faster discovery of economically viable and sustainable manufacturing processes. |

| Reaction Optimization | Bayesian Optimization, Random Forest Models | Predict optimal reaction conditions (temperature, solvent, catalyst) for maximizing yield. arxiv.org | Reduced experimental effort and accelerated development of robust synthetic protocols. beilstein-journals.org |

| Reactivity Prediction | Graph Neural Networks (GNNs), Regression Models | Forecast reaction outcomes, regioselectivity, and potential side products. nih.gov | Improved understanding of reaction mechanisms and more targeted experimental design. rsc.org |

| Catalyst Design | Generative Models, Large Language Models (LLMs) | Discover novel catalyst structures with enhanced activity and selectivity for carbanilate synthesis. arxiv.org | Accelerated development of next-generation catalytic systems. |

Fundamental Studies on the Electronic and Steric Effects Governing Carbanilate Chemistry

A deep understanding of the fundamental electronic and steric effects within the this compound molecule is essential for controlling its reactivity and designing new applications. differencebetween.com These non-bonding interactions dictate the molecule's shape, the distribution of electron density, and how it interacts with other chemical species. wikipedia.org

Electronic Effects: Electronic effects describe how the charge distribution within a molecule is influenced by its constituent atoms and functional groups, which in turn affects its reactivity. differencebetween.com In this compound, the key players are the chloro, methyl, and carbanilate groups attached to the aromatic ring.

Inductive Effect: The highly electronegative chlorine atom exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring. Conversely, the methyl group has a weak electron-donating inductive effect (+I).

Resonance Effect: The chlorine atom has lone pairs of electrons that can be donated to the aromatic ring via resonance (+R), although this effect is generally weaker than its inductive pull for halogens. The carbanilate group itself is complex; the nitrogen atom can donate its lone pair to the ring (+R), while the adjacent carbonyl group is electron-withdrawing.

The interplay of these effects modulates the electron density at different positions on the ring, influencing its susceptibility to electrophilic aromatic substitution.

Steric Effects: Steric effects arise from the spatial arrangement of atoms and the repulsive forces that occur when atoms are forced into close proximity. wikipedia.org Steric hindrance can block or slow down reactions by physically impeding the approach of a reactant to the reactive site. wikipedia.org In this compound, the ethyl group on the carbamate (B1207046) and the methyl group on the ring can create steric bulk that influences the conformation of the molecule and the accessibility of the N-H group or the ortho positions on the ring. mdpi.com These steric constraints can be exploited to achieve regioselectivity in certain reactions. wikipedia.org

Future fundamental studies will likely employ a combination of experimental techniques (e.g., kinetic studies, Hammett analysis) and computational chemistry (e.g., Density Functional Theory) to precisely quantify these effects.

| Substituent/Group | Electronic Effect | Steric Effect | Influence on Reactivity |

|---|---|---|---|

| Chloro (-Cl) | Strongly electron-withdrawing (inductive, -I); weakly donating (resonance, +R). Overall deactivating. | Moderate. | Directs incoming electrophiles to ortho and para positions, but deactivates the ring towards substitution. |

| Methyl (-CH3) | Weakly electron-donating (inductive, +I and hyperconjugation). Activating. | Moderate. | Activates the ring for electrophilic substitution, directing to ortho and para positions. |

| Ethyl Ester (-COOEt) | Part of the larger carbanilate group; the carbonyl is electron-withdrawing. | Significant bulk, can influence rotational freedom around the N-C(aryl) bond. | Affects the conformation and accessibility of the N-H proton. |

| Amide Linkage (-NH-C=O) | Nitrogen lone pair can donate into the ring (+R); carbonyl is withdrawing. Overall, an ortho, para-director. | Planar nature can influence molecular packing and intermolecular interactions. | Modulates the electronic properties of the aromatic ring and provides a site for hydrogen bonding. |

Q & A

Q. What are the common synthetic routes for Ethyl 3-chloro-4-methylcarbanilate, and how do reaction conditions influence yield?

this compound (CAS 85419-40-5, C₁₀H₁₂ClNO₂) is typically synthesized via multi-step protocols involving alkylation, halogenation, and esterification. For example, analogous compounds are prepared by alkylating salicylic acid derivatives with ethyl halides under high-temperature autoclave conditions (e.g., 150°C for 30 hours), followed by bromination using agents like N-bromosuccinimide (NBS) and subsequent cyanation or esterification steps . Yield optimization requires strict control of stoichiometry, temperature, and catalyst selection. Pilot studies suggest that incomplete halogenation or side reactions (e.g., over-alkylation) can reduce yields by 15–20%, necessitating iterative purification via fractional distillation or column chromatography .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Key characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., chlorine at C3, methyl at C4) and ester functionality.

- HPLC-MS for assessing purity and detecting trace impurities, with reversed-phase C18 columns and acetonitrile/water mobile phases providing optimal resolution .

- Elemental analysis (CHNS/O) to validate molecular composition (C₁₀H₁₂ClNO₂) . Cross-validation with IR spectroscopy (e.g., carbonyl stretch at ~1740 cm⁻¹) ensures structural consistency .

Advanced Research Questions

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

Stability studies on analogous carbamates indicate that hydrolysis (via ester cleavage) and photodegradation are primary degradation pathways. Storage in amber glassware at 4°C under inert gas (N₂/Ar) minimizes photooxidation and moisture uptake . Accelerated aging tests (40°C/75% RH for 6 months) reveal ~5–8% decomposition, yielding 3-chloro-4-methylaniline and ethyl chloroacetate as major byproducts, identified via GC-MS .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or catalytic coupling reactions?

The chlorine atom at C3 acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions, while the methyl group at C4 sterically hinders ortho/para positions. For example, in Suzuki-Miyaura cross-coupling, palladium catalysts (e.g., Pd(PPh₃)₄) facilitate selective aryl-aryl bond formation at C3, confirmed by isotopic labeling and kinetic studies . Competing pathways (e.g., ester hydrolysis) are pH-dependent, with pseudo-first-order kinetics observed in alkaline conditions (k = 0.12 h⁻¹ at pH 9) .

Q. How should researchers address contradictions in reported physicochemical data (e.g., logP, melting point)?

Discrepancies in logP values (e.g., 2.8 vs. 3.1) may arise from measurement methods (shake-flask vs. HPLC-derived). Standardization using HPLC capacity factors (log k) with reference standards (e.g., n-octanol/water partitioning) improves reproducibility . For melting point variations (±5°C), differential scanning calorimetry (DSC) under controlled heating rates (2°C/min) resolves polymorphic or impurity effects .

Methodological Considerations

Q. What statistical approaches validate reproducibility in synthetic or analytical workflows?

- Design of Experiments (DoE): Use factorial designs to optimize reaction parameters (temperature, catalyst loading) and identify interactions affecting yield .

- Error propagation analysis: Calculate confidence intervals for HPLC purity assays (±1.5% RSD) and NMR integration errors (±3%) .

- Grubbs’ test: Identify outliers in replicate syntheses (e.g., yields outside 70–85% range) due to inconsistent halogenation .

Q. How can computational modeling predict this compound’s reactivity or interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in SNAr reactions, revealing activation energies (~25 kcal/mol) and charge distribution at reactive sites . Molecular docking studies (AutoDock Vina) predict binding affinities with biological targets (e.g., enzyme active sites), guiding structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.